8-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
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Overview
Description
8-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a heterocyclic compound with a molecular formula of C10H8BrNO3 and a molecular weight of 270.08 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid can be achieved through several methods. One common approach involves the reaction of anthranilic acid derivatives under specific conditions . Another method includes a green approach where the reaction is carried out at 80°C without solvent for 2.5 hours, monitored by thin-layer chromatography (TLC) .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like zinc/acetic acid or sodium borohydride.
Substitution: Halogenation and other substitution reactions can be performed using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Zinc/acetic acid, sodium borohydride.
Substitution: Bromine, chlorine.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline compounds .
Scientific Research Applications
8-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 8-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with DNA synthesis or protein function, resulting in antibacterial or anticancer activities .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: This compound shares a similar structure and exhibits diverse biological activities.
Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate: Another related compound used in various chemical and biological applications.
Uniqueness: 8-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is unique due to its bromine substitution, which imparts distinct chemical properties and biological activities compared to other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H8BrNO3 |
---|---|
Molecular Weight |
270.08 g/mol |
IUPAC Name |
8-bromo-2-oxo-3,4-dihydro-1H-quinoline-6-carboxylic acid |
InChI |
InChI=1S/C10H8BrNO3/c11-7-4-6(10(14)15)3-5-1-2-8(13)12-9(5)7/h3-4H,1-2H2,(H,12,13)(H,14,15) |
InChI Key |
SRJHNXYIBCRNFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2Br)C(=O)O |
Origin of Product |
United States |
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